molecular formula C12H12O3 B185836 3-Piperonylcyclobutanone CAS No. 157020-88-7

3-Piperonylcyclobutanone

Cat. No. B185836
M. Wt: 204.22 g/mol
InChI Key: AWAOUJUBBHDZRM-UHFFFAOYSA-N
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Description

3-Piperonylcyclobutanone is a chemical compound with the empirical formula C12H12O3 . It has a molecular weight of 204.22 . It is used as a reagent in the chiral synthesis of lignan lactones such as (-)-hinokinin, (-)-deoxypodorhizone, (-)-isohibalactone, and (-)-savinin .


Molecular Structure Analysis

The SMILES string representation of 3-Piperonylcyclobutanone is O=C1CC(C1)Cc2ccc3OCOc3c2 . This provides a textual representation of the molecule’s structure. For a detailed molecular structure analysis, specialized software or resources that can interpret and visualize this SMILES string would be beneficial.

Safety And Hazards

3-Piperonylcyclobutanone is classified under storage class code 10, which refers to combustible liquids . It does not have a specified flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10-4-9(5-10)3-8-1-2-11-12(6-8)15-7-14-11/h1-2,6,9H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAOUJUBBHDZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346060
Record name 3-Piperonylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperonylcyclobutanone

CAS RN

157020-88-7
Record name 3-Piperonylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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